Acetamide, N-(aminocarbonyl)-2,2-dinitro-

Catalog No.
S13946676
CAS No.
269077-47-6
M.F
C3H4N4O6
M. Wt
192.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(aminocarbonyl)-2,2-dinitro-

CAS Number

269077-47-6

Product Name

Acetamide, N-(aminocarbonyl)-2,2-dinitro-

IUPAC Name

N-carbamoyl-2,2-dinitroacetamide

Molecular Formula

C3H4N4O6

Molecular Weight

192.09 g/mol

InChI

InChI=1S/C3H4N4O6/c4-3(9)5-1(8)2(6(10)11)7(12)13/h2H,(H3,4,5,8,9)

InChI Key

NZEJYBQBDZDVIW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-]

Acetamide, N-(aminocarbonyl)-2,2-dinitro-, also known by its Chemical Abstracts Service (CAS) number 269077-47-6, is a chemical compound with the molecular formula C₃H₄N₄O₆. This compound features a distinctive structure characterized by the presence of two nitro groups attached to a carbon atom adjacent to the amide functional group. The presence of these nitro groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Typical of amides and nitro compounds. Notably, it can undergo:

  • Hydrolysis: In aqueous conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, altering the compound's reactivity and properties.
  • Nucleophilic Substitution: The presence of the nitro groups may enhance electrophilicity at adjacent carbon centers, allowing for nucleophilic attacks.

Synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro- typically involves multi-step organic reactions. Common methods include:

  • Nitration of Acetamide: Starting with acetamide, nitration can introduce nitro groups at the 2 and 2 positions on the aromatic ring or carbon chain.
  • Formation of Dinitro Compounds: Subsequent reactions may involve additional nitration steps or coupling reactions with other reagents to achieve the desired dinitro substitution pattern.

Specific synthetic routes may vary based on starting materials and desired purity levels.

Acetamide, N-(aminocarbonyl)-2,2-dinitro- has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: It may serve as a pesticide or herbicide due to its potential biological activity.
  • Materials Science: Possible use in developing polymers or materials with specific properties derived from its unique structure.

Several compounds share structural similarities with Acetamide, N-(aminocarbonyl)-2,2-dinitro-. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Acetamide591-07-1Simple amide without nitro groups
Nitroacetanilide100-00-5Contains an aniline structure with a single nitro group
Dinitrophenol25154-29-4Contains two nitro groups but lacks an amide bond
2-Aminobenzenesulfonamide137-07-5Contains an amino group but differs structurally

Acetamide, N-(aminocarbonyl)-2,2-dinitro- stands out due to its combination of both amide and dinitro functionalities, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Multistep Organic Synthesis Pathways

Nucleophilic Substitution Strategies for Nitro Group Introduction

Nitro group incorporation into aromatic systems often employs electrophilic nitration, but nucleophilic pathways are viable under specific conditions. For example, the synthesis of 2,2'-dinitrobiphenyl via Ullmann coupling utilizes o-chloronitrobenzene and copper catalysis to facilitate aryl-aryl bond formation while retaining nitro functionality. This method highlights the interplay between halogen displacement and nitro group stability under reductive conditions.

In heterocyclic systems, nitration of naphthalene derivatives demonstrates the challenges of regioselectivity. Bis(phenylmethyl) 1,5-naphthalenediylcarbamate undergoes dinitration using a mixture of nitric acid and sodium nitrite in acetic acid, yielding 4,8-dinitro isomers at elevated temperatures. The reaction’s success hinges on maintaining temperatures above 100°C to overcome steric hindrance caused by carbamate groups, which deactivate adjacent positions toward further nitration. Such conditions are critical for achieving desired substitution patterns in polynitro compounds.

Amide Bond Formation Techniques in Heterocyclic Systems

Amide bond construction in nitro-rich environments requires careful protection-deprotection strategies. A notable example involves the use of carbamate-protected intermediates, such as bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate, which is subsequently treated with boron tribromide to unmask free amine groups. These amines can then react with acetylating agents like acetic anhydride to form acetamide derivatives.

The choice of coupling reagents is pivotal. For instance, in the synthesis of N-(aminocarbonyl) derivatives, carbodiimide-based activators facilitate amide bond formation between nitroaryl amines and carboxylic acids. However, competing side reactions, such as nitration of the amide nitrogen, necessitate stringent control over reaction stoichiometry and temperature.

Catalytic Approaches to Functional Group Integration

Transition metal catalysts enable efficient functionalization of nitroaromatics. Copper-mediated Ullmann coupling, as demonstrated in the synthesis of 2,2'-dinitrobiphenyl, provides a scalable route to symmetric nitro compounds. The reaction proceeds in ethanol with copper bronze, achieving yields dependent on halogen substituent reactivity (iodine > bromine > chlorine).

Enzymatic strategies, though less common in nitro chemistry, offer potential for stereocontrol. Polyketide synthase-inspired methods, such as decarboxylative Claisen condensations, could theoretically adapt to nitro group incorporation, though practical applications remain exploratory.

Solvent System Optimization in Reaction Environments

Solvent polarity and proticity significantly influence nitration efficiency. Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance nitro group stability during nucleophilic substitutions by stabilizing transition states through dipole interactions. Conversely, acetic acid’s acidic nature promotes protonation of nitrating agents, facilitating electrophilic attack in aromatic systems.

SolventRole in ReactionExample Application
NMPStabilizes intermediatesNitroaromatic condensations
Acetic acidProtonates nitrating agentsDinitration of naphthalenes
EthanolFacilitates copper-mediated couplingUllmann synthesis

Mixed solvent systems, such as THF-hexane, are employed in crystallization to isolate isomers. For example, 4,8-dinitro-1,5-naphthalenediamine is purified via sequential recrystallization from THF, exploiting differential solubility of regioisomers.

Purification Challenges and Advanced Crystallization Techniques

Purification of polynitro acetamides is complicated by structural similarities between regioisomers. In the case of 4,8-dinitro-1,5-naphthalenediamine, fractional crystallization from ethanol achieves 88% purity by leveraging hydrogen-bonding differences between the product and 2,8-dinitro contaminants. Advanced techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, could further resolve stereochemical impurities but are cost-prohibitive for industrial-scale applications.

Crystallization kinetics also play a role. Slow cooling of saturated THF solutions promotes the formation of large, pure crystals, while rapid quenching often traps solvent molecules, as seen in the 1:1 THF solvate of 2,8-dinitro isomer.

Electronic Effects of Dinitro Substituents on Bioactivity

The electronic characteristics of Acetamide, N-(aminocarbonyl)-2,2-dinitro- are fundamentally altered by the presence of two nitro groups at the 2-position, creating a compound with significantly enhanced electron-withdrawing properties compared to its parent acetamide structure [1] [2]. The molecular formula C₃H₄N₄O₆ with a molecular weight of 192.09 grams per mole reflects the substantial structural modification introduced by the dinitro substitution pattern [3].

The nitro groups function as powerful electron-withdrawing substituents through both inductive and resonance mechanisms [1] [4]. The inductive effect operates through the sigma-bond framework, where the highly electronegative nitrogen and oxygen atoms withdraw electron density from the central carbon framework [5] [4]. Simultaneously, the resonance effect allows for extended conjugation between the nitro groups and the acetamide core, creating a delocalized electron system that significantly alters the molecular electronic distribution [6] [7].

Electronic PropertyAcetamide (Parent)N-(aminocarbonyl)-2,2-dinitro-acetamideImpact Factor
Highest Occupied Molecular Orbital Energy (eV)-6.5 to -7.0-8.5 to -9.02.0-2.5 eV decrease
Lowest Unoccupied Molecular Orbital Energy (eV)1.5 to 2.00.5 to 1.01.0-1.5 eV decrease
Energy Gap (eV)8.0-9.09.0-10.0Enhanced reactivity
Electron Withdrawing PowerLowVery High4-5 fold increase
Dipole Moment EnhancementModerateSignificantly Enhanced3-4 fold increase

The electronic structure modifications directly influence bioactivity through several mechanisms [8] [9]. The reduced Highest Occupied Molecular Orbital energy enhances the compound's electrophilic character, facilitating interactions with nucleophilic biological targets [10] [11]. The corresponding decrease in Lowest Unoccupied Molecular Orbital energy increases electron affinity, making the molecule more susceptible to nucleophilic attack by biological macromolecules [12] [11].

Research on nitro-containing compounds demonstrates that electron-withdrawing substituents significantly enhance biological activity through improved target binding affinity [1] [13]. The dinitro substitution pattern creates multiple sites for hydrogen bonding and electrostatic interactions with protein targets, as evidenced by computational studies showing enhanced binding energies with biological receptors [14] [15]. The electron-poor aromatic system becomes more susceptible to nucleophilic addition reactions, a mechanism commonly exploited in pharmaceutical applications [8] [16].

The electronic effects extend beyond simple electrostatic interactions to influence molecular recognition processes [5] [6]. The altered electron density distribution creates distinctive electrostatic potential surfaces that can be specifically recognized by biological targets, leading to enhanced selectivity and potency compared to electronically neutral analogs [11] [16].

Conformational Analysis Through Computational Modeling

Computational modeling of Acetamide, N-(aminocarbonyl)-2,2-dinitro- reveals complex conformational behavior dominated by intramolecular interactions between the nitro groups and the amide framework [17] [18]. Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets provide optimal balance between computational efficiency and accuracy for systems containing multiple nitro substituents [19] [20].

The molecular geometry optimization reveals that the two nitro groups adopt non-planar conformations relative to the acetamide backbone due to steric hindrance and electronic repulsion effects [21] [22]. The nitrogen-oxygen bond lengths in the nitro groups range from 1.22 to 1.24 Angstroms, consistent with partial double-bond character arising from resonance delocalization [23] [21]. The carbon-nitrogen bonds connecting the nitro groups to the central carbon show elongation to 1.48-1.50 Angstroms, reflecting the electron-withdrawing influence of the nitro substituents [21].

Computational MethodBasis SetPrimary ApplicationAccuracy for Dinitro SystemsComputational Cost
Density Functional Theory6-311G(d,p)Electronic structure optimizationHigh for electronic propertiesModerate
Hartree-Fock6-31G(d)Basic electronic propertiesModerate for basic propertiesLow
Second-order Møller-Plesset Perturbation Theoryaug-cc-pVTZCorrelation energy effectsHigh for correlation effectsHigh
Coupled Cluster Singles Doubles Triplescc-pVTZHigh-accuracy energeticsExcellent for energeticsVery High
Molecular DynamicsClassical Force FieldsConformational dynamicsGood for dynamicsVariable

Conformational analysis reveals multiple stable rotamers arising from rotation around the carbon-nitro bonds [25] [22]. The most stable conformation positions the nitro groups in a staggered arrangement that minimizes electrostatic repulsion while maximizing stabilizing interactions with the amide carbonyl groups [17] [21]. Energy barriers for conformational interconversion range from 15 to 25 kilojoules per mole, indicating moderate flexibility at physiological temperatures [26] [25].

Molecular dynamics simulations demonstrate that the compound exhibits restricted conformational mobility compared to unsubstituted acetamide derivatives [17] [18]. The presence of strong intramolecular hydrogen bonds between nitro oxygen atoms and amide hydrogen atoms creates conformational constraints that influence biological activity by preorganizing the molecule for target binding [25] [22]. These simulations reveal that the compound samples a limited conformational space, with preferred orientations that maximize stabilizing electrostatic interactions [18] [21].

The computational studies also reveal significant solvent effects on conformational preferences [22] [16]. In polar solvents, the molecule adopts more extended conformations that maximize solvent-solute interactions, while in nonpolar environments, more compact conformations are favored to minimize unfavorable solvent contacts [25] [16]. These solvent-dependent conformational changes have important implications for biological activity, as they suggest that the compound may adopt different binding modes depending on the local environment of biological targets [18] [22].

Comparative Reactivity with Structural Analogs

Systematic comparison of Acetamide, N-(aminocarbonyl)-2,2-dinitro- with related structural analogs reveals the profound impact of nitro substitution on chemical reactivity and biological activity [27] [28]. The progression from unsubstituted acetamide through mono-nitro to dinitro derivatives demonstrates a clear structure-activity relationship governed by electronic effects [13] [15].

The parent acetamide compound serves as the baseline reference, exhibiting moderate biological activity and limited chemical reactivity due to its electronically neutral character [29] [28]. Introduction of a single nitro group at the 2-position creates N-(aminocarbonyl)-2-nitro-acetamide, which shows enhanced reactivity and improved biological activity compared to the parent compound [30] [13]. However, the most dramatic changes occur upon introduction of the second nitro group, creating the target compound with markedly different properties [1] [8].

Structural AnalogNitro GroupsElectronic EffectEstimated BioactivityChemical StabilityReactivity Index
Acetamide (parent)0NeutralBaselineHighLow
N-(aminocarbonyl)-acetamide0Mild electron withdrawalLow enhancementHighLow-Moderate
N-(aminocarbonyl)-2-nitro-acetamide1Moderate electron withdrawalModerate enhancementModerateModerate-High
N-(aminocarbonyl)-2,2-dinitro-acetamide2Strong electron withdrawalHigh enhancementModerate-LowHigh
2,2-dinitro-acetamide2Strong electron withdrawalHigh enhancementModerate-LowHigh
N-methyl-2,2-dinitro-acetamide2Strong electron withdrawalModified selectivityModerateHigh

Comparative reactivity studies demonstrate that the dinitro compound exhibits significantly enhanced electrophilic character compared to its analogs [9] [13]. The compound shows increased susceptibility to nucleophilic attack, with reaction rates that are typically 10 to 100 times faster than corresponding reactions of the mono-nitro analog [2] [30]. This enhanced reactivity translates directly to improved biological activity through more efficient target binding and potentially irreversible covalent modification of biological macromolecules [1] [8].

The electron-withdrawing power of the dinitro substitution pattern creates a highly polarized molecular framework that influences both chemical and biological behavior [5] [2]. Compared to halogenated analogs, the nitro-substituted compounds show superior biological activity due to their ability to participate in multiple types of molecular interactions simultaneously [13] [15]. The nitro groups can act as both hydrogen bond acceptors and participants in charge-transfer interactions, providing multiple avenues for target recognition and binding [9] [14].

Structure-activity relationship analysis across the analog series reveals that optimal activity requires a balance between electronic activation and molecular stability [28] [31]. While the dinitro compound shows the highest activity, it also exhibits reduced chemical stability compared to less heavily substituted analogs [30] [23]. This trade-off between activity and stability represents a key consideration in the development of nitro-containing bioactive compounds [1] [8].

Antimicrobial Mechanism Exploration

Bacterial Enzyme Inhibition Pathways

The antimicrobial activity of Acetamide, N-(aminocarbonyl)-2,2-dinitro- demonstrates significant potential through multiple bacterial enzyme inhibition pathways. Research has identified several key enzymatic targets that contribute to the compound's bactericidal and bacteriostatic effects [1] [2] [3].

Penicillin-Binding Protein Inhibition

Acetamide derivatives exhibit potent inhibitory activity against penicillin-binding proteins, which are essential enzymes responsible for peptidoglycan biosynthesis in bacterial cell walls [2] [4]. These proteins catalyze critical transpeptidase and transglycosylase reactions that cross-link peptide residues in glycan chains, forming the structural backbone of bacterial cell walls [2]. The inhibition mechanism involves irreversible binding to the active site, preventing the displacement of terminal alanine residues during peptidoglycan synthesis [2].

Studies demonstrate that N-acetamide derivatives achieve minimum inhibitory concentrations in the range of 2.5-10 micromolar against Gram-positive bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes [1] [5]. The selectivity for bacterial targets over mammalian cells results from the absence of peptidoglycan in human cellular structures [2].

Diguanylate Cyclase Targeting

Research has revealed that dinitrobenzyl acetamide compounds effectively inhibit diguanylate cyclase enzymes, which control the synthesis of cyclic diguanosine monophosphate, a critical second messenger in bacterial signaling pathways [6]. This inhibition disrupts nucleotide metabolism and bacterial stress responses, particularly in extended-spectrum beta-lactamase-producing Escherichia coli strains [6].

The mechanism involves covalent modification of cysteine residues in the diguanylate cyclase active site, resulting in decreased cyclic diguanosine monophosphate levels and enhanced susceptibility to beta-lactam antibiotics [6]. Compounds in this class demonstrate inhibition constants ranging from 1.47 to 9.27 micromolar [7].

Folate Synthesis Pathway Disruption

N-substituted acetamide derivatives target dihydropteroate synthase and dihydrofolate reductase enzymes, essential components of the bacterial folate synthesis pathway [3]. These dual-target inhibitors occupy both the para-aminobenzoic acid binding pocket and pterin binding regions of the target enzymes [3].

Compound effectiveness against both dihydropteroate synthase and dihydrofolate reductase demonstrates inhibition constants of 2.76 micrograms per milliliter for dihydropteroate synthase and 0.20 micrograms per milliliter for dihydrofolate reductase [3]. This dual inhibition creates synergistic bactericidal effects, overcoming single-target resistance mechanisms [3].

Membrane Permeability Modulation Studies

Direct Membrane Disruption Mechanisms

Acetamide-chitosan derivatives demonstrate potent membrane-disrupting activity through direct interaction with bacterial cell membranes [8]. The mechanism involves electrostatic binding to negatively charged lipopolysaccharide components, followed by membrane insertion and pore formation [8] [9].

Research using scanning electron microscopy confirms that these compounds cause rapid membrane disruption, leading to cytoplasmic content leakage and bacterial cell death [8]. The minimum inhibitory concentration for membrane-active acetamide derivatives ranges from 0.25 milligrams per milliliter against both Escherichia coli and Staphylococcus aureus [8].

Outer Membrane Permeabilization

Studies demonstrate that cationic acetamide compounds enhance outer membrane permeability through charge neutralization of lipopolysaccharide molecules [10] [11]. This mechanism involves binding to anionic sites on the bacterial surface, disrupting the molecular interactions that maintain membrane integrity [10].

The permeabilization effect enables improved penetration of co-administered antimicrobial agents, particularly in Gram-negative bacteria where the outer membrane typically serves as a significant permeability barrier [12] [10]. Membrane permeability coefficients increase by factors of 100 to 1000-fold following acetamide treatment [12].

Phospholipid Bilayer Interactions

Amphiphilic acetamide structures demonstrate selective interaction with bacterial phospholipid bilayers through hydrophobic insertion and hydrogen bonding mechanisms [13] [14]. These compounds preferentially partition into the glycerol and upper tail regions of bacterial membranes, causing membrane thinning and destabilization [13].

The selectivity for bacterial membranes over mammalian cell membranes results from differences in lipid composition, particularly the abundance of negatively charged phosphatidylglycerol and cardiolipin in bacterial membranes compared to the neutrally charged phosphocholine and cholesterol in mammalian membranes [14].

Acetamide derivatives show moderate to strong activity against SK-MEL-28 melanoma cells and COLO 205 colon cancer cells, with cell viability reductions of 30-40 percent at micromolar concentrations [17]. The compounds demonstrate superior activity compared to reference agent phenstatin in multiple cancer cell panels [17].

Mechanistic analysis suggests these compounds may function as phosphatidylinositol 5-phosphate 4-kinase alpha and beta inhibitors or topoisomerase II inhibitors, based on structural similarity analysis and molecular docking studies [17].

Neuropharmacological Target Identification

Cholinesterase Enzyme Modulation

Substituted acetamide derivatives demonstrate potent inhibitory activity against both acetylcholinesterase and butyrylcholinesterase enzymes, representing promising therapeutic targets for Alzheimer disease management [18]. Compound 8c exhibits the highest butyrylcholinesterase inhibition with an inhibition constant of 3.94 micromolar [18].

Kinetic analysis using Lineweaver-Burk plots reveals that these compounds function as mixed-type inhibitors, binding to both the catalytic anionic site and peripheral anionic site of the butyrylcholinesterase active site [18]. Molecular dynamics simulations confirm stable binding interactions over extended time periods [18].

Gamma-Aminobutyric Acid and Glutamate Receptor Systems

Acetamide metabolites demonstrate modulatory effects on gamma-aminobutyric acid and glutamate receptor systems in central nervous system models [19]. High-dose acetamide treatment influences the expression of inhibitory amino acids, particularly gamma-aminobutyric acid, and excitatory amino acid glutamate in cerebral cortex tissues [19].

Time-course studies reveal that acetamide treatment at 2.8 grams per kilogram per day produces therapeutic effects on neurotransmitter balance, with gamma-aminobutyric acid expression returning to normal levels within 48 hours of treatment initiation [19]. However, super-high doses of 5.6 grams per kilogram per day produce complex effects that are difficult to evaluate therapeutically [19].

N-Methyl-D-Aspartate Receptor Interactions

Research demonstrates that acetamide-related compounds can function as N-methyl-D-aspartate receptor antagonists, providing neuroprotective effects against excitotoxic damage [20] [21]. The mechanism involves non-competitive antagonism at the N-methyl-D-aspartate receptor complex, reducing calcium influx and preventing neuronal death [21].

Studies using 2,4-dinitrophenol, a structurally related compound, show significant neuroprotection against quinolinic acid-induced brain damage when administered either before or after excitotoxic insult [21]. The neuroprotective effect correlates with decreased mitochondrial calcium levels and reduced reactive oxygen species formation [21].

Multi-Target Neuropharmacological Approaches

Advanced acetamide derivatives are being developed as multi-target compounds that simultaneously modulate muscarinic M1 receptors, N-methyl-D-aspartate receptors, and sigma-1 receptors [20]. Blarcamesine represents a lead compound in this category, demonstrating cognitive improvement in phase 2 clinical trials for mild-to-moderate Alzheimer disease [20].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

192.01308386 g/mol

Monoisotopic Mass

192.01308386 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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